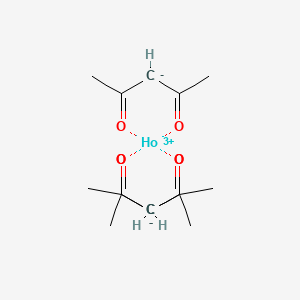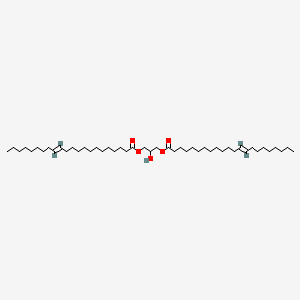
Hydroxyglutamic acid
Overview
Description
Hydroxyglutamic acid, also known as 2-hydroxyglutaric acid, is an alpha hydroxy acid form of glutaric acid. It is structurally similar to glutamic acid, a key neurotransmitter in the brain. This compound exists in two enantiomeric forms: D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid. These enantiomers play significant roles in various biological processes and have been implicated in certain metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyglutamic acid can be synthesized through several methods. One common approach involves the reduction of alpha-ketoglutaric acid using specific reducing agents. For instance, the reduction of alpha-ketoglutaric acid with sodium borohydride in an aqueous solution can yield this compound. Another method involves the enzymatic conversion of alpha-ketoglutaric acid using hydroxyacid-oxoacid transhydrogenase .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. Corynebacterium glutamicum, a bacterium known for its ability to produce various amino acids, has been engineered to produce this compound. By overexpressing the hgdH gene from Acidaminococcus fermentans and optimizing growth conditions, significant yields of this compound can be achieved .
Chemical Reactions Analysis
Types of Reactions: Hydroxyglutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to alpha-ketoglutaric acid using oxidizing agents such as potassium permanganate. It can also undergo reduction reactions to form different hydroxy derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous solution.
Substitution: this compound can react with acyl chlorides to form esters under basic conditions.
Major Products Formed:
Oxidation: Alpha-ketoglutaric acid.
Reduction: Various hydroxy derivatives.
Substitution: Ester derivatives of this compound.
Scientific Research Applications
Hydroxyglutamic acid has a wide range of applications in scientific research:
Mechanism of Action
Hydroxyglutamic acid exerts its effects through several mechanisms:
Molecular Targets: It targets enzymes involved in the tricarboxylic acid cycle, such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Pathways Involved: this compound can inhibit alpha-ketoglutarate-dependent dioxygenases, leading to alterations in gene expression and cellular metabolism.
Comparison with Similar Compounds
Alpha-ketoglutaric acid: A key intermediate in the tricarboxylic acid cycle and a precursor to hydroxyglutamic acid.
Glutamic acid: An important neurotransmitter and a structural analogue of this compound.
2-Hydroxyglutarate: An oncometabolite produced by mutant isocitrate dehydrogenase enzymes.
Uniqueness: this compound is unique due to its dual role in normal metabolic processes and its involvement in pathological conditions. Its ability to inhibit alpha-ketoglutarate-dependent enzymes and alter cellular metabolism distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274287, DTXSID20863114 | |
| Record name | Hydroxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-hydroxypentanedioic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-62-0, 56614-13-2, 3157-41-3 | |
| Record name | Hydroxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC206309 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)







